(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
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Overview
Description
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a complex organic molecule that features a combination of benzodioxin, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate typically involves multi-step organic reactions. The key steps include:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzofuran moiety: This involves the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Coupling of the benzodioxin and benzofuran units: This step often requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Esterification with 4-methylbenzoic acid: The final step involves the esterification of the intermediate with 4-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
- (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate
Uniqueness
The uniqueness of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives, characterized by a unique combination of structural features including:
- A benzodioxin moiety
- A benzofuran core
- Various functional groups that may influence its reactivity and biological interactions
The molecular formula is C24H19ClO5 with a molecular weight of approximately 448.86 g/mol.
Biological Activity
Research indicates that compounds similar to (2Z)-2 exhibit a range of biological activities:
Biological Activity | Description |
---|---|
Antimicrobial | Inhibits the growth of various bacteria and fungi. |
Anticancer | Shows potential in inhibiting cancer cell proliferation. |
Anti-inflammatory | Reduces inflammation in various models. |
Neuroprotective | May protect against neurodegenerative processes. |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors linked to various diseases, including cancer and neurodegeneration.
- Oxidative Stress Reduction : Exhibits properties that can mitigate oxidative stress in cellular systems.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to (2Z)-2:
- Anticancer Activity : A study demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxic effects on human cancer cell lines, suggesting that (2Z)-2 could have similar effects due to structural similarities .
- Neuroprotective Effects : Research indicated that certain benzodioxin derivatives showed promise in protecting neuronal cells from apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary data suggest that (2Z)-2 can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis Methods
The synthesis of (2Z)-2 can be achieved through several methodologies:
- Microwave-Assisted Synthesis : This method has been highlighted for enhancing yields and reducing reaction times compared to traditional methods .
- Multi-Step Synthesis : Involves starting from simpler precursors through a series of reactions, including condensation and cyclization processes.
Properties
Molecular Formula |
C25H17ClO6 |
---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C25H17ClO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10- |
InChI Key |
XZMSGUMZNPEWPN-YVNNLAQVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3 |
Origin of Product |
United States |
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